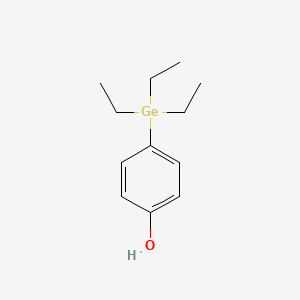![molecular formula C18H12O5 B14731583 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6627-17-4](/img/structure/B14731583.png)
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound with the molecular formula C18H12O5 It is known for its unique structure, which includes a benzodioxole ring fused to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione typically involves the reaction of naphthalene-1,4-dione with a benzodioxole derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione:
Hydroxy benzophenones: Similar in structure but differ in their specific functional groups and applications.
Indolizidine derivatives: Share some structural similarities but have distinct biological activities and uses.
Uniqueness
This compound stands out due to its unique combination of a benzodioxole ring and a naphthalene-1,4-dione core. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
CAS No. |
6627-17-4 |
|---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H12O5/c19-14-8-13(16(20)11-5-2-1-4-10(11)14)17(21)12-6-3-7-15-18(12)23-9-22-15/h1-8,17,21H,9H2 |
InChI Key |
UZOUOJGPRKLCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(C3=CC(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


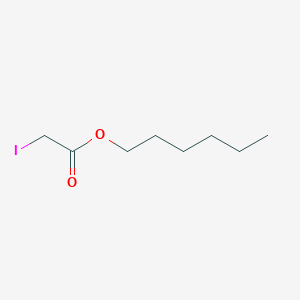
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)



![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
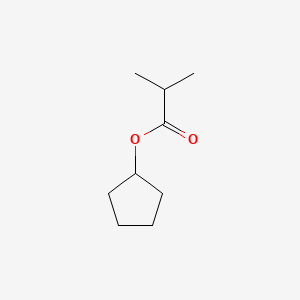
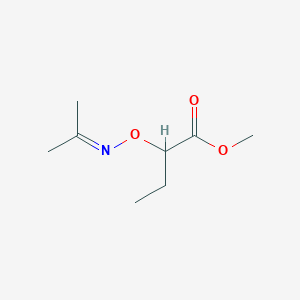

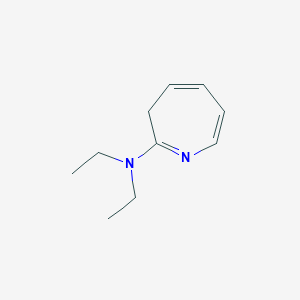


![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
